molecular formula C22H21BrN2O3S B321954 3-bromo-N-[4-[(3,5-dimethylphenyl)sulfamoyl]phenyl]-4-methylbenzamide

3-bromo-N-[4-[(3,5-dimethylphenyl)sulfamoyl]phenyl]-4-methylbenzamide

Cat. No.: B321954
M. Wt: 473.4 g/mol
InChI Key: AKEJRRUOTPMZHO-UHFFFAOYSA-N
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Description

3-bromo-N-[4-[(3,5-dimethylphenyl)sulfamoyl]phenyl]-4-methylbenzamide is a complex organic compound that features a bromine atom, a sulfonyl group, and a benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-N-[4-[(3,5-dimethylphenyl)sulfamoyl]phenyl]-4-methylbenzamide typically involves multiple steps:

    Sulfonylation: The sulfonyl group can be introduced via a sulfonyl chloride (R-SO2Cl) reaction with an amine group under basic conditions.

    Amidation: The final step involves the formation of the benzamide structure through the reaction of an amine with a carboxylic acid derivative, such as an acid chloride, under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of carboxylic acids.

    Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide.

    Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethylformamide (DMF).

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Sulfides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In organic synthesis, 3-bromo-N-[4-[(3,5-dimethylphenyl)sulfamoyl]phenyl]-4-methylbenzamide can serve as a building block for more complex molecules. Its functional groups allow for further modifications and derivatizations.

Biology and Medicine

This compound may be explored for its potential biological activities, such as enzyme inhibition or receptor binding. Its structural features make it a candidate for drug development and medicinal chemistry research.

Industry

In material science, the compound can be used in the synthesis of polymers or as a precursor for advanced materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism by which 3-bromo-N-[4-[(3,5-dimethylphenyl)sulfamoyl]phenyl]-4-methylbenzamide exerts its effects depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The sulfonyl and bromine groups can play crucial roles in binding interactions and the overall pharmacophore.

Comparison with Similar Compounds

Similar Compounds

  • 3-bromo-N,N-dimethylaniline
  • 4-bromo-3-methylaniline
  • 3-bromo-N,N-dimethylbenzenamine

Uniqueness

What sets 3-bromo-N-[4-[(3,5-dimethylphenyl)sulfamoyl]phenyl]-4-methylbenzamide apart is its combination of functional groups, which provides a unique set of chemical properties and reactivity. This makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C22H21BrN2O3S

Molecular Weight

473.4 g/mol

IUPAC Name

3-bromo-N-[4-[(3,5-dimethylphenyl)sulfamoyl]phenyl]-4-methylbenzamide

InChI

InChI=1S/C22H21BrN2O3S/c1-14-10-15(2)12-19(11-14)25-29(27,28)20-8-6-18(7-9-20)24-22(26)17-5-4-16(3)21(23)13-17/h4-13,25H,1-3H3,(H,24,26)

InChI Key

AKEJRRUOTPMZHO-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=CC(=CC(=C3)C)C)Br

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=CC(=CC(=C3)C)C)Br

Origin of Product

United States

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